molecular formula C12H12N2O B3145278 1-Phenethyl-1H-imidazole-4-carbaldehyde CAS No. 570398-14-0

1-Phenethyl-1H-imidazole-4-carbaldehyde

Cat. No.: B3145278
CAS No.: 570398-14-0
M. Wt: 200.24 g/mol
InChI Key: JANNNSREBOLUIJ-UHFFFAOYSA-N
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Description

1-Phenethyl-1H-imidazole-4-carbaldehyde is a chemical compound belonging to the family of imidazole derivatives. Imidazoles are an important class of heterocyclic compounds that play a significant role in various biological and chemical processes. This compound is characterized by the presence of a phenethyl group attached to the imidazole ring, with an aldehyde functional group at the 4-position.

Mechanism of Action

Target of Action

1-Phenethyl-1H-imidazole-4-carbaldehyde is a derivative of imidazole . Imidazole derivatives have been known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure . The compound’s interaction with its targets would lead to changes in cellular processes, but the specifics would depend on the nature of the target and the context of the interaction.

Biochemical Pathways

Given the broad range of activities associated with imidazole derivatives , it can be inferred that multiple pathways could potentially be affected.

Result of Action

Given the broad range of biological activities associated with imidazole derivatives , it can be inferred that the compound could potentially have diverse effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenethyl-1H-imidazole-4-carbaldehyde can be synthesized through a series of organic reactions. One common method involves the use of benzyl bromide as a starting material. The synthesis typically involves the construction of the imidazole ring followed by selective oxidation to introduce the aldehyde group .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale organic synthesis techniques. These methods often employ catalysts and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Phenethyl-1H-imidazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The imidazole ring can undergo substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of 1-Phenethyl-1H-imidazole-4-carboxylic acid.

    Reduction: Formation of 1-Phenethyl-1H-imidazole-4-methanol.

    Substitution: Formation of various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

1-Phenethyl-1H-imidazole-4-carbaldehyde has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 1-Phenethyl-1H-imidazole-4-carboxylic acid
  • 1-Phenethyl-1H-imidazole-4-methanol
  • 1-Phenethyl-1H-imidazole-4-nitrile

Comparison: 1-Phenethyl-1H-imidazole-4-carbaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity compared to its carboxylic acid, alcohol, and nitrile counterparts. This functional group allows for a broader range of chemical transformations, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

1-(2-phenylethyl)imidazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c15-9-12-8-14(10-13-12)7-6-11-4-2-1-3-5-11/h1-5,8-10H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANNNSREBOLUIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C=C(N=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Imidazole-4-carboxaldehyde (6.73 g, 70 mmol) was added portionwise to a suspension of sodium hydride (1.68 g, 60% dispersion in mineral oil, 70 mmol) in tetrahydrofuran (280 ml), and the mixture was then stirred at room temperature for 30 minutes. (2-Bromoethyl)benzene (9.56 ml, 70 mmol) was added, and the mixture was stirred at room temperature for 72 hours. The mixture was evaporated under reduced pressure and the residue was partitioned between water (300 ml) and dichloromethane (500 ml), and the layers were separated. The organic phase was dried (MgSO4) and evaporated under reduced pressure. The crude product was pre-adsorbed onto silica gel, and purified by column chromatography on silica gel using an elution gradient of ethyl acetate:pentane (50:50 to 100:0) to afford the title compound, 1.44 g. 1H-NMR (CDCl3, 400 MHz) δ: 3.16 (t, 2H), 4.23 (t, 2H), 7.02 (d, 2H), 7.28 (m, 3H), 7.36 (s, 1H), 7.50 (s, 1H), 9.83 (s, 1H). LRMS: m/z (ES+) 223 [MNa+].
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280 mL
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9.56 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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